Colestipol hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23N5.ClH/c9-1-3-11-5-7-13-8-6-12-4-2-10;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACQNVJDWUAPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCNCCN)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190737 | |
| Record name | Colestipol hydrochloride [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4961-41-5, 37296-80-3 | |
| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]-, hydrochloride (1:5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4961-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colestipol hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037296803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colestipol hydrochloride [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37296-80-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Chemistry and Polymer Characterization of Colestipol Hydrochloride
Detailed Synthetic Pathways and Methodologies
Colestipol is synthesized through a step-growth polymerization reaction. The primary monomers involved are diethylenetriamine (B155796) and epichlorohydrin (B41342). uc.ptmdpi.com The resulting polymer is then treated with hydrochloric acid to form colestipol hydrochloride. uc.ptgoogle.com
Step-Growth Polymerization of Diethylenetriamine and Epichlorohydrin
The synthesis of colestipol is a condensation polymerization reaction between diethylenetriamine and epichlorohydrin. mdpi.com This process, often referred to as the "bead process," involves dispersing an aqueous solution of diethylenetriamine in a hydrophobic solvent with the aid of a surfactant to create an emulsion. epo.orggoogle.com Epichlorohydrin is then added to this dispersion, and the mixture is heated, initiating the polymerization. epo.orggoogle.com The resulting copolymer is subsequently treated with an alkali metal hydroxide, such as sodium hydroxide, and then recovered. epo.org This method produces spherical beads of the polymer. epo.orggoogle.com
Role of Polymerization Conditions on Structural Features
The structural characteristics of the resulting colestipol polymer are highly dependent on the conditions of the polymerization reaction. Key parameters that can be controlled to influence the final product include the ratio of water to the polyethylenepolyamine and the ratio of the surfactant to the polyethylenepolyamine. google.com For instance, in the bead process, the weight ratio of water to polyethylenepolyamine can range from approximately 1.5:1 to 6.0:1, with a preferred ratio of around 4.0:1. google.com The amount of surfactant used can vary from 0.3 to 12.0 grams per kilogram of polyethylenepolyamine. google.com By carefully controlling these conditions, fine-beaded this compound with specific particle sizes can be produced. epo.org
Polymeric Structural Analysis
The therapeutic function of this compound is intrinsically linked to its polymeric structure, specifically its cross-linking density and the protonation state of its amine groups.
Cross-linking Density and its Implications for Functionality
Colestipol is a highly cross-linked polymer. ebi.ac.ukgoogle.com This cross-linking is a result of the reaction between the bifunctional epichlorohydrin and the multifunctional diethylenetriamine. The cross-linked nature of the polymer renders it insoluble in water and resistant to enzymatic degradation in the gastrointestinal tract. ijrpr.compfizer.com This insolubility is crucial for its function, as it ensures the polymer remains within the gut to bind bile acids without being systemically absorbed. ijrpr.comdrugbank.com The degree of cross-linking also influences the swelling properties of the polymer; when placed in an aqueous environment, this compound swells significantly. google.comgoogle.com The extent of cross-linking can impact the polymer's binding capacity and selectivity for bile acids. mcgill.ca
Protonation States of Amine Nitrogens
Colestipol contains secondary and tertiary amine groups within its polymeric structure. ijrpr.comuc.pt In the form of this compound, a portion of these amine nitrogens are protonated. pfizermedical.comgoogle.comepo.orggoogle.comebi.ac.ukgoogle.compfizer.comgoogleapis.comijrar.orggoogle.com It is estimated that approximately one out of every four or five amine nitrogens is protonated. pfizermedical.comgoogle.comepo.orggoogle.comebi.ac.ukgoogle.compfizer.comgoogleapis.comijrar.orggoogle.com This protonation creates fixed positive charges on the polymer backbone, which are essential for its ability to bind the negatively charged bile acids through ionic interactions. ijrpr.com The pH of the surrounding medium influences the ionization state of the amine groups, which in turn affects the binding efficiency of the polymer. mdpi.comnih.gov
Modifications and Derivatives of Colestipol Polymers
Quaternization Strategies and their Chemical Consequences
Colestipol is a high-molecular-weight, basic anion-exchange resin synthesized as a copolymer of diethylenetriamine and 1-chloro-2,3-epoxypropane (epichlorohydrin). nih.govijrpr.comepo.orggoogle.comgoogle.com The resulting polymer possesses a complex structure containing secondary and tertiary amine groups. nih.govuc.pt For its application, the resin is typically prepared as its hydrochloride salt, which means that approximately one in five of these amine nitrogens is protonated, forming ammonium (B1175870) chloride groups within the polymer matrix. epo.orggoogle.comgoogle.comgoogleapis.com This protonation is a crucial step, rendering the polymer a functional anion exchanger capable of binding negatively charged molecules.
While the standard form of colestipol is the hydrochloride salt, which involves protonation of the amine groups, specific chemical strategies have been explored to permanently quaternize these nitrogen atoms. This modification converts the pH-dependent secondary and tertiary amines into permanently charged quaternary ammonium ions, which can alter the polymer's binding characteristics.
One documented quaternization strategy involves the reaction of this compound with an alkylating agent. A specific study utilized methyl iodide to quaternize the amine groups within the colestipol polymer, forming a methylated derivative (col-CH₃I). nih.gov The primary chemical consequence of this quaternization is the creation of a fixed positive charge on the nitrogen atom, independent of the surrounding pH. This contrasts with the protonated amine groups in this compound, whose positive charge and binding efficiency can be influenced by the pH of the environment. nih.govuc.pt
The chemical consequence of this structural modification was evaluated by comparing the in vitro binding capacity of the quaternized polymer against its traditional protonated hydrochloride form for sodium glycocholate. nih.gov Research findings indicate that the quaternization of colestipol significantly impacts its binding capacity, and this effect is dependent on the medium in which the binding occurs.
In an aqueous environment, the quaternized colestipol (col-CH₃I) demonstrated a 30% greater binding capacity for sodium glycocholate compared to its protonated hydrochloride counterpart. nih.gov However, in a Tris-HCl buffer at pH 7.0, the binding capacities of the two forms were found to be similar. nih.gov A further chemical modification, converting the quaternized iodide form to its chloride form (col-CH₃Cl), resulted in a significant increase in binding capacity for sodium glycocholate within the Tris-HCl buffer. This quaternized chloride form showed a 30% greater binding capacity than the original protonated this compound. nih.gov These findings highlight that the quaternization strategy and the associated counter-ion have significant consequences on the polymer's functional properties.
The following table summarizes the research findings on the comparative binding capacities:
| Polymer Form | Adsorption Medium | Relative Binding Capacity for Sodium Glycocholate |
| Quaternized Colestipol (col-CH₃I) | Water | 30% greater than Colestipol HCl |
| Quaternized Colestipol (col-CH₃I) | Tris-HCl Buffer (pH 7.0) | Similar to Colestipol HCl |
| Quaternized Colestipol (Chloride form) | Tris-HCl Buffer (pH 7.0) | 30% greater than Colestipol HCl |
In Vitro and Preclinical Mechanistic Investigations of Bile Acid Sequestration
Principles of Anion Exchange in the Gastrointestinal Lumen
Colestipol hydrochloride is a high-molecular-weight, hydrophilic, but virtually water-insoluble (99.75%) copolymer that functions as a basic anion-exchange resin. drugbank.compfizermedicalinformation.comnih.gov Its mechanism of action is confined to the gastrointestinal (GI) tract, where it binds to bile acids, forming a non-absorbable complex that is subsequently excreted in the feces. drugbank.compfizer.commhmedical.com This process prevents the reabsorption of bile acids from the intestine into the enterohepatic circulation. drugbank.commedsafe.govt.nz
The fundamental principle of its action lies in anion exchange. The colestipol polymer contains positively charged nitrogen atoms, which are balanced by chloride anions. drugbank.compfizermedicalinformation.comnih.gov Within the intestinal lumen, these chloride ions can be exchanged for other anions, particularly those for which the resin has a greater affinity. pfizermedicalinformation.commedsafe.govt.nz Bile acids, being anionic, are readily exchanged for the chloride ions on the resin. drugbank.commedsafe.govt.nz This binding is driven by the strong affinity of the colestipol resin for the negatively charged bile acids. e-lactancia.org The resulting complex is insoluble and is not broken down by digestive enzymes, ensuring its passage through the GI tract and ultimate elimination. pfizermedicalinformation.comnih.gov
The sequestration of bile acids disrupts their normal enterohepatic circulation, a process where a majority of secreted bile acids are reabsorbed and returned to the liver. nih.govmedsafe.govt.nz This interruption leads to an increased fecal loss of bile acids. drugbank.compfizer.com To compensate for this loss, the liver increases the oxidation of cholesterol to synthesize new bile acids. drugbank.compfizer.com This upregulation of cholesterol catabolism is a key outcome of colestipol's anion exchange activity in the GI lumen.
Quantitative Analysis of Bile Acid Binding
In Vitro Equilibrium Binding Studies
In vitro equilibrium binding studies are crucial for quantifying the interaction between this compound and bile acids. These studies typically involve incubating the resin with solutions containing various concentrations of bile salts until equilibrium is reached. fda.gov The amount of unbound bile salts remaining in the solution is then measured to determine the quantity bound to the resin. fda.gov
A common and effective method for analyzing the concentration of unbound bile acids in these studies is reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govcapes.gov.bridexlab.comresearchgate.net This technique allows for the separation and quantification of individual bile acids, such as glycocholic acid, glycochenodeoxycholic acid, and taurodeoxycholic acid, in the supernatant after incubation with colestipol. fda.govresearchgate.net The difference between the initial and final concentrations of the bile acids in the solution provides the amount bound to the resin, which is a measure of its binding capacity. researchgate.net
The data from equilibrium binding studies are often analyzed using adsorption models like the Langmuir isotherm to determine key binding parameters. fda.govnih.govwalshmedicalmedia.com The Langmuir model describes the binding of a substance to a surface with a finite number of identical binding sites. It yields two important constants:
k1 (Affinity Constant): This constant is related to the strength of the binding interaction between the bile acid and the resin. walshmedicalmedia.com
k2 (Capacity Constant): This constant represents the maximum amount of bile acid that can be bound per unit weight of the resin. walshmedicalmedia.com
These constants are determined by plotting the amount of bound bile acid against the concentration of free bile acid at equilibrium. walshmedicalmedia.com For colestipol, the Langmuir adsorption parameters have been found to be similar for cholate (B1235396), glycocholate, and taurocholate anions at a pH of 7.5 and a temperature of 37°C. nih.gov
| Parameter | Description |
| k1 | Represents the affinity constant, indicating the strength of the binding between the bile acid and the resin. walshmedicalmedia.com |
| k2 | Represents the capacity constant, indicating the maximum amount of bile acid that can be bound per unit weight of the resin. walshmedicalmedia.com |
The binding of bile acids to colestipol is influenced by the concentration and composition of the bile salts present. In vitro studies recommend using a mixture of bile acids, including glycocholic acid (GCA), glycochenodeoxycholic acid (GCDA), and taurodeoxycholic acid (TDCA), to mimic physiological conditions. fda.gov The total bile salt concentration is varied to establish a binding curve and determine the maximum binding capacity. fda.gov
The rate of adsorption is dependent on the concentration of the bile salt to which the colestipol is exposed. nih.gov When the concentration is below the adsorptive capacity, binding is rapid, often complete within 5 minutes. nih.gov However, at concentrations at or above the adsorptive capacity, the binding process is much slower and may not reach completion within a 3-hour period. nih.gov
Studies have shown that colestipol binds different types of bile acids. For instance, it has been observed that colestipol and another bile acid sequestrant, cholestyramine, preferentially bind and remove dihydroxy bile acids from the gastrointestinal tract. uc.pt This selective binding can, over time, lead to an increase in the proportion of trihydroxy bile acids in the bile acid pool, which may affect the long-term efficacy of the sequestrant. uc.pt
The pH of the surrounding medium significantly affects the bile acid binding capacity of this compound. The swelling of the colestipol resin in water and its ability to adsorb cholate anion are inversely related to pH. nih.gov This is because the ionization state of the weakly basic anion-exchange copolymer is pH-dependent. nih.gov As the pH decreases, the amine groups on the polymer become more protonated, leading to increased swelling and a greater availability of internal surface area for bile salt adsorption. nih.gov
Pre-treatment of colestipol under acidic conditions, simulating the gastric environment, can influence its subsequent binding of bile acids in a more neutral environment, akin to the small intestine. nih.gov Studies have shown that sequential exposure of colestipol to simulated gastric fluid followed by simulated intestinal fluid containing cholate anion resulted in a slight decrease in cholate adsorption. nih.gov This was attributed to competition with phosphate (B84403) anions present in the simulated intestinal fluid. nih.gov However, the presence of pepsin in the simulated gastric fluid did not affect the subsequent adsorption of cholate. nih.gov
Influence of Bile Salt Concentrations and Composition (e.g., Glycocholic Acid, Glycochenodeoxycholic Acid, Taurodeoxycholic Acid)
In Vitro Kinetic Binding Studies
In vitro kinetic binding studies are essential for characterizing the bile acid sequestration properties of this compound. These studies measure the rate and extent to which the resin binds bile acids under controlled laboratory conditions that simulate the physiological environment of the intestine.
Methodologies for these studies have been outlined in regulatory guidance for establishing bioequivalence. fda.gov A typical kinetic binding study involves incubating colestipol with solutions containing specific bile acids at physiological concentrations and temperature (37°C). fda.gov The amount of unbound bile acid is measured in the filtrate at various time points to determine the rate of association. fda.gov Research indicates that colestipol equilibrates with bile acids within approximately one hour. nih.gov At equilibrium, under physiological concentrations (4.3-10.1 mM), colestipol was found to bind more than 17% of the available bile acid. nih.gov
The design of these kinetic studies is crucial for understanding the binding dynamics. Key parameters often include multiple time points and different bile salt concentrations to establish a comprehensive binding profile. fda.gov
Table 1: Example Design for In Vitro Kinetic Binding Study of this compound
| Parameter | Specification | Purpose |
|---|---|---|
| Product Form | Whole Tablets | To assess the drug product as administered. |
| Incubation Medium | Contains specific bile salts (e.g., GCA, GCDA, TDCA) | To simulate the mix of bile acids in the intestine. |
| Bile Salt Concentrations | Two constant total concentrations (e.g., 5 mM and 15 mM) | To evaluate kinetics under different load conditions. |
| Time Points | At least eight different lengths of time | To map the binding curve until maximum binding is established. |
| Temperature | 37°C | To mimic human body temperature. |
| Replicates | At least 12 repetitions per study | To ensure statistical robustness of the results. |
Data sourced from FDA guidance documents. fda.gov
These in vitro studies confirm that as an anion exchange resin, colestipol can exchange its chloride anions for other anions, particularly bile acids, for which it has a strong affinity. fda.govpfizer.com
Preclinical In Vivo Models for Bile Acid Excretion Assessment (e.g., rodent models)
Preclinical studies using animal models, particularly rodents, have been instrumental in demonstrating the in vivo effects of colestipol on bile acid and sterol metabolism. These models allow for the direct measurement of fecal excretion of bile acids, providing concrete evidence of the drug's mechanism of action.
In one significant study, rats were fed diets supplemented with colestipol at different concentrations. nih.gov The results showed a dramatic, dose-dependent increase in the fecal excretion of bile acids. Compared to control animals, those receiving colestipol had significantly altered sterol metabolism. nih.gov
Table 2: Effect of Colestipol on Daily Bile Acid Excretion in Rats
| Dietary Colestipol Concentration | Mean Daily Bile Acid Output (mg/day) | Percentage Increase from Control |
|---|---|---|
| Control (0%) | 7.0 | - |
| 0.42% | 12.2 | 74% |
| 1.67% | 39.6 | 466% |
Data sourced from a sterol metabolism study in rats. nih.gov
These findings illustrate that colestipol administration leads to a substantial increase in the fecal loss of bile acids. fda.gov This increased excretion triggers a compensatory increase in the oxidation of cholesterol to form new bile acids. fda.gov Studies in other animal models, such as dogs, have corroborated these findings, showing that colestipol feeding enhanced fecal bile acid excretion. pfizer.com While colestipol was found to increase fecal lipid excretion at higher doses in dogs, it did not significantly alter the excretion of fecal neutral steroids. pfizer.com
Specificity and Selectivity of Bile Acid Binding
While colestipol effectively binds bile acids, it exhibits a degree of selectivity in its binding affinity for different types of bile acids. This specificity is primarily based on the structure of the bile acid, particularly the number of hydroxyl groups.
Preferential Binding of Dihydroxy vs. Trihydroxy Bile Acids
Research has consistently shown that first-generation bile acid sequestrants, including colestipol, preferentially bind dihydroxy bile acids (such as chenodeoxycholic acid and its conjugates) over trihydroxy bile acids (such as cholic acid and its conjugates). nih.govuc.pt
The basis for this preference lies in the dissociation kinetics of the bile acid-resin complex. nih.gov Studies measuring association and dissociation rates under physiological conditions have revealed that conjugated trihydroxy bile acids, like glycocholic acid and taurocholic acid, dissociate rapidly from colestipol. nih.gov In contrast, dihydroxy bile acids dissociate more slowly from the resin. nih.govresearchgate.net
Table 3: Comparative Binding Characteristics of Colestipol
| Bile Acid Type | Relative Binding Affinity/Stability | Dissociation Rate | Implication |
|---|---|---|---|
| Dihydroxy Bile Acids | Higher | Slower | More effectively sequestered and excreted. nih.gov |
| Trihydroxy Bile Acids | Lower | Faster | Less effectively bound; more likely to dissociate from the resin in the lower intestine and be reabsorbed. nih.gov |
Molecular and Cellular Effects Beyond Direct Bile Acid Sequestration Preclinical/in Vitro
Modulation of Hepatic Cholesterol Metabolism
The interruption of the enterohepatic circulation of bile acids by colestipol triggers a compensatory response in the liver, primarily centered on replenishing the depleted bile acid pool.
The increased fecal excretion of bile acids resulting from colestipol administration leads to an enhanced oxidation of cholesterol to bile acids within the liver. This process is driven by the upregulation of cholesterol 7-alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. nih.govtandfonline.com The body compensates for the loss of bile acids by increasing the conversion of cholesterol into new bile acids, a mechanism that directly utilizes intrahepatic cholesterol stores. nih.gov In preclinical studies with rats, interrupting the enterohepatic circulation with a bile acid sequestrant resulted in a marked upregulation of cholesterol 7-alpha-hydroxylase activity. researchgate.net
To source the cholesterol needed for increased bile acid synthesis, the liver increases its uptake of cholesterol from the circulation. nih.gov This is achieved through the upregulation of hepatic low-density lipoprotein (LDL) receptors on the surface of liver cells. nih.govfda.govpfizer.com The increase in the number and activity of these receptors enhances the clearance of LDL particles from the plasma, leading to a reduction in serum LDL cholesterol levels. fda.govpfizer.com Preclinical research in beagle dogs treated with colestipol demonstrated a threefold increase in LDL binding activity in liver membranes, which correlated with a twofold increase in the fractional catabolic rate for LDL, confirming that the drug-induced increase in hepatic receptors was responsible for the enhanced clearance of LDL from the plasma. nih.gov This upregulation is a key mechanism by which colestipol exerts its cholesterol-lowering effect. fda.gov
Table 1: Effects of Colestipol Hydrochloride on Hepatic Cholesterol Metabolism
| Parameter | Effect | Mechanism | Preclinical Evidence |
| Cholesterol 7-Alpha-Hydroxylase (CYP7A1) Activity | Upregulation | Compensatory response to bile acid depletion, increasing the conversion of cholesterol to bile acids. nih.gov | Upregulation of enzyme activity observed in rats following interruption of enterohepatic circulation. researchgate.net |
| Hepatic Low-Density Lipoprotein (LDL) Receptors | Upregulation | Increased demand for intrahepatic cholesterol for bile acid synthesis stimulates the expression of LDL receptors to enhance cholesterol uptake from the blood. nih.govfda.gov | A threefold increase in LDL binding activity was observed in liver membranes of dogs treated with colestipol. nih.gov |
Upregulation of Cholesterol 7-Alpha-Hydroxylase Activity
Alterations in Lipoprotein Subpopulation Dynamics
Beyond simply lowering the total number of LDL particles, colestipol therapy also induces significant qualitative changes in the circulating LDL subpopulations.
Investigations have shown that colestipol treatment alters the physical characteristics of LDL particles. nih.gov Electron microscopy has revealed that the LDL particles present during therapy are smaller in size. nih.gov Furthermore, analytical ultracentrifugation studies have demonstrated that colestipol selectively depletes the larger, more buoyant LDL particles. nih.gov The resulting LDL profile is characterized by particles that are, on average, smaller and more dense. nih.gov
Colestipol administration leads to a disproportionate reduction in LDL cholesterol relative to LDL apolipoprotein B (apoB). nih.gov This results in a significant decrease in the LDL cholesterol-to-apoB ratio. nih.gov This change in composition means that the LDL particles formed during therapy are relatively depleted of cholesterol compared to their protein content, which is consistent with the observation of smaller, denser particles. nih.gov
To determine if the compositional changes induced by colestipol affect the metabolic behavior of LDL, human studies have been conducted to assess the fractional catabolic rate (FCR) of these altered lipoproteins. nih.gov In these investigations, LDL isolated from subjects while on colestipol therapy was compared to LDL isolated from the same subjects before therapy. nih.gov The results from multiple turnover studies indicated that in a majority of cases, the FCR of the smaller, denser LDL produced during therapy was substantially slower than that of the control LDL. nih.gov This suggests that the drug-induced alterations to LDL composition can independently affect the intrinsic metabolic behavior and clearance rate of the lipoprotein particles. nih.gov
Table 2: Colestipol-Induced Changes in LDL Particle Dynamics (Based on Human Studies)
| LDL Parameter | Finding | Consequence |
| Particle Size & Density | LDL particles become smaller and more dense. nih.gov | Selective depletion of larger, more buoyant LDL particles. nih.gov |
| Composition (Cholesterol/ApoB Ratio) | Significant decrease in the cholesterol to apoB ratio. nih.gov | LDL particles are characterized by a decreased ratio of cholesterol to protein. nih.gov |
| Fractional Catabolic Rate (FCR) | The FCR of LDL particles formed during therapy was substantially slower in a majority of subjects studied. nih.gov | The altered LDL particles have different metabolic properties and are cleared from circulation more slowly. nih.gov |
Changes in Lipoprotein Composition (e.g., cholesterol/apoB ratio)
Interactions with Intestinal Environment and Microbiota (Theoretical/Preclinical)
The activity of this compound is primarily confined to the gastrointestinal tract, where it exerts its effects by binding to bile acids. e-lactancia.orgdrugbank.com As a large, hydrophilic, and virtually water-insoluble polymer, it is not absorbed into the systemic circulation or hydrolyzed by digestive enzymes. drugbank.comnih.gov Its interactions are therefore intrinsically linked to the complex milieu of the intestinal lumen, which includes not only bile acids but also various other molecules, intestinal cells, and a dense population of microorganisms. e-lactancia.orgnih.gov
Influence on Intestinal Factors and Microbial Flora (e.g., analogous cholestyramine studies in rats)
While direct and extensive preclinical research on colestipol's specific impact on the gut microbiota is not as widely published, studies on the analogous bile acid sequestrant, cholestyramine, provide significant theoretical and preclinical insights. e-lactancia.orgfda.reportfda.govpfizermedicalinformation.com These studies often use cholestyramine as a tool to understand the interplay between intestinal factors like bile salts, dietary components, and the microbial flora. e-lactancia.orgfda.reportpfizer.com
In preclinical rat models, cholestyramine has been shown to alter the intestinal environment significantly. By sequestering bile acids, it disrupts their normal enterohepatic circulation, which in turn can influence the composition and metabolic activity of the gut microbiota. nih.govnih.gov Bile acids themselves have antimicrobial properties and help shape the microbial community; therefore, their sequestration can lead to notable shifts in bacterial populations. nih.gov
Furthermore, research in mice has revealed that cholestyramine administration can increase the production of cecal short-chain fatty acids (SCFAs), such as acetate, propionate, and n-butyrate. jst.go.jp SCFAs are metabolites produced by the intestinal microbiota from dietary fibers and are known to have various physiological benefits. jst.go.jp The increase in SCFAs following cholestyramine treatment was also linked to a significant rise in fecal immunoglobulin A (IgA), a key antibody in the mucosal immune system that helps maintain the intestinal barrier. jst.go.jp This suggests that bile acid sequestrants may influence intestinal immunity via mechanisms involving microbial metabolites. jst.go.jp
The table below summarizes key findings from preclinical studies on cholestyramine, providing an analogous framework for understanding the potential effects of colestipol.
Table 1: Summary of Preclinical Studies on Cholestyramine's Intestinal Effects
| Study Model | Diet | Key Findings on Intestinal Environment & Microbiota | Reference(s) |
|---|---|---|---|
| Mice | Western Diet | - Ameliorated metabolic parameters.- Caused large shifts in gut microbiota composition, increasing diversity.- Identified Lachnospiraceae and Muribaculaceae families as potential key mediators. | nih.gov |
| Mice | High-Fat Diet | - Significantly increased cecal Short-Chain Fatty Acids (SCFAs).- Significantly increased fecal Immunoglobulin A (IgA). | jst.go.jp |
| Mice | Normal-Fat Diet | - Increased cecal propionic acid content.- Significantly increased fecal IgA. | jst.go.jp |
The increase in SCFAs is a particularly noteworthy finding, as these molecules are known to activate G protein-coupled receptors (GPR41 and GPR43), which can influence host metabolism, including the secretion of glucagon-like peptide 1 (GLP-1). jst.go.jp
Table 2: Observed Changes in Intestinal Metabolites and Immune Markers with Cholestyramine
| Parameter | Diet | Observation | Implication | Reference |
|---|---|---|---|---|
| Short-Chain Fatty Acids (SCFAs) | High-Fat Diet | ~1.6-fold increase in cecal C2-C4 SCFAs | Altered microbial metabolism, potential for downstream signaling effects | jst.go.jp |
| Propionic Acid | Normal-Fat Diet | ~2.0-fold increase in cecal content | Specific shift in SCFA profile | jst.go.jp |
| Immunoglobulin A (IgA) | High-Fat Diet | ~1.8-fold increase in fecal content | Enhancement of mucosal immune barrier | jst.go.jp |
These findings from cholestyramine studies suggest a plausible, though largely theoretical, mechanism by which colestipol may exert effects beyond simple bile acid sequestration. By altering the availability of bile acids in the gut, colestipol could theoretically modulate the composition and metabolic output of the intestinal microbiota, leading to changes in host-relevant metabolites like SCFAs and influencing mucosal immune responses.
Interactions with Other Biological Molecules and Exogenous Compounds in Vitro/preclinical
Non-Bile Acid Anion Exchange Properties
Colestipol hydrochloride's fundamental characteristic as an anion-exchange resin gives it a strong affinity for various anions beyond bile acids. fda.govnih.govpfizer.com The polymer is composed of diethylenetriamine (B155796) and 1-chloro-2,3-epoxypropane, with approximately one in five amine nitrogens being protonated in its chloride form. fda.gov This structure allows it to engage in anion exchange. Acid-base titration studies characterize it as a weakly basic anion-exchange copolymer. nih.gov The swelling of the resin in aqueous environments and its capacity for anion adsorption are inversely related to pH, indicating a dependency on the ionization state of the copolymer. nih.gov This exchange capacity allows it to bind with various anionic compounds and weakly acidic molecules present in the gastrointestinal lumen. pfizer.com While it does not interact with all such compounds to a clinically significant degree, its potential for binding is a key consideration in its pharmacological profile. pfizer.com
Mechanisms of Interference with Co-administered Compounds
The primary mechanism by which this compound interferes with co-administered compounds is through direct binding within the gastrointestinal tract, which can delay or reduce the absorption of the other substance. fda.govnih.gov
This compound can bind to weakly acidic drugs, thereby reducing their bioavailability. pfizer.com An in vivo study in humans investigated the effect of colestipol on the absorption of diclofenac (B195802), a weakly acidic non-steroidal anti-inflammatory drug. nih.gov In the study, the concomitant administration of 10 g of this compound with 100 mg of diclofenac resulted in a significant reduction in both the rate and extent of diclofenac absorption. nih.gov Specifically, the maximum plasma concentration (Cmax) of diclofenac was reduced by 58%, and the total absorption, as measured by the area under the plasma concentration-time curve (AUC), was reduced by 33%. nih.gov In vitro adsorption studies performed as part of the same research confirmed that colestipol has the capacity to adsorb diclofenac, although this capacity was noted to be weaker than that of cholestyramine, another bile acid sequestrant. nih.gov Similarly, colestipol has been shown to inhibit the gastrointestinal absorption of thiazide diuretics, reducing the absorption of hydrochlorothiazide (B1673439) by up to 43% in single-dose studies. pdr.net
Table 1: Effect of Concomitant this compound Administration on Diclofenac Pharmacokinetics
| Pharmacokinetic Parameter | Reduction with Colestipol |
|---|---|
| Maximum Plasma Concentration (Cmax) | 58% |
| Area Under the Curve (AUC) | 33% |
Data sourced from a study on the effects of colestipol on diclofenac absorption in humans. nih.gov
The binding of bile acids by this compound is the mechanistic basis for its potential to interfere with the absorption of fat-soluble vitamins (A, D, and K) and folic acid. pfizer.comdrugs.comnih.govpfizer.com Bile acids are essential for emulsifying dietary fats and lipids, a crucial step for their absorption and the subsequent absorption of fat-soluble vitamins. medsafe.govt.nz By sequestering bile acids and preventing their normal function in fat emulsification, colestipol may indirectly reduce the absorption of these vitamins. pfizer.comdrugs.comnih.gov Chronic administration of the resin could theoretically lead to deficiencies. pfizer.comnih.gov For instance, a potential consequence of reduced vitamin K absorption is hypoprothrombinemia, which can manifest as an increased tendency for bleeding. pfizer.comdrugs.comnih.gov
As an anion-exchange resin, this compound has the potential to bind with anionic dietary components such as amino acids. pfizer.com A preclinical study in weaning rats was conducted to explore this possibility. pfizer.com The rats were fed a low-protein diet where enzymatically hydrolyzed casein served as the source of amino acids. pfizer.com After 14 weeks, rats receiving a diet containing 2% this compound showed a weight that was approximately 12% lower than control animals. pfizer.com This growth rate was compared to another group of rats fed a diet with 25% less protein, which weighed 16% less than controls. pfizer.com The researchers estimated that the decrease in amino acid absorption due to colestipol was minor and would likely have no significant effect on growth rate in the context of a diet containing normal amounts of protein. pfizer.com
Interactions with Fat-Soluble Vitamins (mechanistic basis of reduced absorption)
Methodologies for Assessing Drug-Resin Interactions (e.g., in vitro studies)
A variety of methodologies, primarily centered around in vitro and preclinical models, are used to assess the interaction between this compound and other compounds.
In Vitro Adsorption Studies: These are common methods to evaluate the binding potential of colestipol to various drugs. fda.govnih.govnih.gov Such studies typically involve mixing the resin with a solution containing the drug of interest and then measuring the amount of drug that remains in the solution after a period of time, allowing for the calculation of the amount bound to the resin. nih.govnih.gov These studies have been used to demonstrate the binding of diclofenac and niacin to colestipol. nih.govpdr.net
Preclinical Animal Models: Animal studies, often in rats, are used to assess the in vivo effects of colestipol on the absorption of co-administered drugs. nih.gov A common technique involves administering radiolabeled drugs (e.g., using isotopes like ¹⁴C or ³H) concurrently with colestipol. nih.gov Blood samples are then taken over time to measure the concentration of the labeled drug, and the total absorption is evaluated by calculating the area under the time-concentration curve (AUC). nih.gov This method was used to show that colestipol did not significantly alter the absorption of several drugs in rats, including nicotinic acid, tetracycline, chlorpromazine, digoxin, warfarin, and clofibrate. nih.gov
Table 2: Investigated Drug Interactions with this compound in a Rat Model
| Drug Tested | Label | Finding |
|---|---|---|
| Nicotinic acid | ⁶-¹⁴C | No significant alteration in absorption |
| Tetracycline | ⁷-³H | No significant alteration in absorption |
| Chlorpromazine | ³⁵S | No significant alteration in absorption |
| Digoxin | ¹²α-³H | No significant alteration in absorption |
| Warfarin | α-¹⁴C-benzyl | No significant alteration in absorption |
| Clofibrate | ¹⁴C-carboxyl | No significant alteration in absorption |
| Hydrochlorothiazide | ³-¹⁴C | No significant effect on absorption |
| Phenobarbital | ²-¹⁴C | No significant alteration in absorption |
| Digitoxin | ³H | No significant alteration in absorption |
Data from a study evaluating the effects of this compound on drug absorption in the rat. nih.gov
Human Pharmacokinetic Studies: Randomized, crossover clinical trials in human volunteers are also utilized. nih.gov In these studies, participants are given a drug alone and then, in a separate phase, the same drug in combination with colestipol. nih.gov Serial blood samples are collected to determine the drug's plasma concentration profile and key pharmacokinetic parameters like Cmax and AUC, allowing for a direct comparison of bioavailability. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Atorvastatin |
| Chenodiol |
| Chlorothiazide |
| Chlorpromazine |
| Cholestyramine |
| Clofibrate |
| This compound |
| Diclofenac |
| Diethylenetriamine |
| Digitoxin |
| Digoxin |
| 1-chloro-2,3-epoxypropane |
| Folic acid |
| Hydrochlorothiazide |
| Niacin |
| Nicotinic acid |
| Phenobarbital |
| Phenylalanine |
| Tetracycline |
| Vitamin A |
| Vitamin D |
| Vitamin K |
Emerging Research Directions and Advanced Methodologies for Colestipol Hydrochloride
Investigation as an Oral Phosphate (B84403) Binder
Colestipol hydrochloride has been primarily known as a bile acid sequestrant. nih.gov However, its nature as a non-absorbable anion-exchange resin has prompted investigation into its potential to bind other anions, such as phosphate, within the gastrointestinal tract. pfizer.comkjpp.net This could offer an alternative therapeutic strategy, particularly for patients with hyperphosphatemia.
Mechanistic Studies of Phosphate Binding
The primary mechanism by which colestipol is thought to bind phosphate is through ionic exchange. kjpp.netnih.gov As a basic anion-exchange resin, the chloride anions associated with its polymer structure can be exchanged for other anions, including phosphate ions present in the gut. pfizer.come-lactancia.org This process forms an insoluble complex that is then excreted in the feces, preventing the intestinal absorption of dietary phosphate. nih.govkjpp.net
A feasibility study conducted in hemodialysis patients demonstrated the clinical potential of this mechanism. In the study, the use of this compound as the sole phosphate binder resulted in a statistically significant decrease in serum phosphate levels. nih.gov
Table 1: Results from a Feasibility Study of Colestipol as a Phosphate Binder
| Parameter | Baseline (Mean) | End of Study (Mean) | Change | P-value |
| Serum Phosphate | 2.24 mmol/L | 1.96 mmol/L | ↓ 0.28 mmol/L | < 0.001 |
| LDL Cholesterol | 1.75 mmol/L | 1.2 mmol/L | ↓ 0.55 mmol/L | < 0.001 |
| Data from a prospective feasibility study in stable hemodialysis patients over 8 weeks. nih.gov |
The binding efficacy of colestipol is influenced by the pH of the surrounding medium. uc.pt Colestipol's structure contains secondary and tertiary amines, making its ionization and, consequently, its binding capacity more dependent on pH compared to resins with permanently charged quaternary ammonium (B1175870) ions like cholestyramine. uc.pt While specific studies detailing the optimal pH for phosphate binding by colestipol are limited, the pH-dependent nature of its functional groups is a critical factor in its mechanistic function. uc.pt
Role in Oxidative Stress Modulation (Preliminary Research)
The potential role of this compound in modulating oxidative stress is an emerging area of research with limited direct investigation to date. umanitoba.ca While bile acids themselves are involved in processes that can influence oxidative stress, direct studies measuring the effect of colestipol sequestration on biomarkers of oxidative stress are not yet widely published. Future research may explore whether, by modifying the bile acid pool, colestipol indirectly influences oxidative stress pathways.
Development of Analytical Techniques for Resin Characterization and Quantification
A variety of analytical techniques are employed to characterize the this compound resin and quantify its binding properties. These methods are crucial for quality control and for establishing bioequivalence of different formulations.
Binding Capacity Assays: The functional capacity of the resin is a key parameter. A standard method involves measuring its ability to bind sodium cholate (B1235396) in vitro, with the binding capacity expressed as milliequivalents (mEq) of sodium cholate bound per gram of this compound. drugfuture.comdrugfuture.com
Equilibrium and Kinetic Binding Studies: The FDA recommends detailed in vitro studies to establish bioequivalence. fda.gov These involve incubating the resin with various bile salts, such as glycocholic acid (GCA), glycochenodeoxycholic acid (GCDA), and taurodeoxycholic acid (TDCA), at different concentrations and for various lengths of time. fda.gov The amount of unbound bile salts is measured in the filtrate, often using High-Performance Liquid Chromatography (HPLC), to calculate the quantity bound to the resin. uc.ptfda.gov The data is often analyzed using the Langmuir binding isotherm to determine binding constants (k1 and k2). fda.govfda.gov
Spectroscopic and Chromatographic Identification: Infrared (IR) spectroscopy is a standard method for the identification of this compound, comparing its spectrum to that of a reference standard. drugfuture.com Chromatographic techniques, such as HPLC, are used to measure related substances and impurities. drugfuture.com For the quantification of potential genotoxic impurities that may arise during synthesis, such as epichlorohydrin (B41342), highly sensitive methods like Gas Chromatography-Mass Spectrometry (GC-MS) are necessary. researchgate.net
Table 2: Overview of Analytical Techniques for this compound
| Technique | Purpose | Analyte(s) / Parameter(s) | Reference |
| Binding Assays | Quantify functional binding capacity | Sodium Cholate Binding (mEq/g) | drugfuture.com, drugfuture.com |
| Equilibrium/Kinetic Studies | Determine binding constants and rate | Unbound bile salts (GCA, GCDA, TDCA) | fda.gov |
| Infrared (IR) Spectroscopy | Identification of the polymer | This compound | drugfuture.com |
| HPLC | Quantification of impurities and unbound analytes | Related substances, unbound bile salts | fda.gov, drugfuture.com |
| GC-MS | Quantification of trace-level genotoxic impurities | Epichlorohydrin | researchgate.net |
Future Directions in Polymeric Design for Enhanced Bio-Adsorption
Research into next-generation polymeric sequestrants aims to improve upon the binding efficiency and specificity of existing resins like colestipol. The goal is to design polymers with enhanced bio-adsorption characteristics. nih.govresearchgate.net
Key strategies and future directions include:
Advanced Polymerization Methods: The use of "controlled"/living radical polymerization techniques, such as Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization (SARA ATRP), allows for the synthesis of polymers with well-defined structures and molecular weights. researchgate.netnih.gov Hydrogels synthesized via SARA ATRP have demonstrated a much higher binding capacity compared to those made through conventional free-radical polymerization. nih.gov
Tuning Hydrophilic-Lipophilic Balance: The binding of bile acids involves both ionic and hydrophobic interactions. nih.gov Future designs focus on creating amphiphilic polymers, which contain both hydrophilic (charged) and hydrophobic segments. nih.govnih.gov By carefully tuning the ratio of these segments, the affinity and capacity for bile acid sequestration can be optimized. For example, modifying dextran (B179266) hydrogels with pendant dodecyl groups resulted in a polymer that adsorbed a maximum of 1051 mg of sodium cholate per gram, a capacity significantly higher than that of cholestyramine. nih.gov
Varying Molecular Architecture: Researchers are exploring different polymer architectures, such as star-shaped block copolymers, to enhance sequestration ability. researchgate.net It has been found that for these structures, targeting different compositions, such as longer cationic arms, can lead to enhanced binding capacity. researchgate.net
Modification of Natural Polymers: Another avenue of research involves the chemical modification of natural biopolymers, such as chitosan (B1678972). uc.pt Modifying chitosan to contain diethylaminoethyl groups has been shown to produce a material with a greater capacity for bile acid absorption. uc.pt
These advanced design strategies hold the promise of developing new bio-adsorbents with superior performance for therapeutic applications. researchgate.net
Comparative Academic Analysis with Other Bile Acid Sequestrants
Comparative Polymer Chemistry and Structural Features (e.g., Cholestyramine, Colesevelam)
Colestipol Hydrochloride: Colestipol is a copolymer produced through the condensation reaction of diethylenetriamine (B155796) (DETA) and 1-chloro-2,3-epoxypropane (epichlorohydrin). nih.govwikipedia.orgfda.gov The resulting polymer is a highly cross-linked, high-molecular-weight, and water-insoluble resin. fda.govdrugfuture.comebi.ac.uk Its structure is a complex, branched network containing secondary and tertiary amine functional groups. uc.pt In its hydrochloride salt form, approximately one in five of these amine nitrogens is protonated, providing the cationic sites necessary for binding anionic bile acids. fda.govdrugfuture.comebi.ac.uk The binding efficacy of colestipol, due to its reliance on secondary and tertiary amines, is more dependent on the ambient pH compared to polymers with permanently charged quaternary ammonium (B1175870) groups. uc.pt
Cholestyramine: Cholestyramine is a strong basic anion-exchange resin. drugs.com Its backbone consists of a styrene-divinylbenzene copolymer, which provides a robust and insoluble matrix. drugbank.comfda.govchemicalbook.com Attached to this backbone are quaternary ammonium functional groups, which are introduced via chloromethylation followed by reaction with trimethylamine. nih.govdrugbank.com These quaternary ammonium groups are permanently positively charged, regardless of the pH in the gastrointestinal tract. uc.pt This permanent charge ensures consistent ion exchange, where the resin's chloride anions are swapped for bile acid anions. wikipedia.orgwikipedia.org
Colesevelam (B1170362): Colesevelam is a more complex, specifically engineered second-generation sequestrant. nih.gov Its backbone is polyallylamine hydrochloride, which is cross-linked with epichlorohydrin (B41342). fda.govresearchgate.netwikipedia.org This structure is then further modified by alkylation with two different side chains: 1-bromodecane (B1670165) and (6-bromohexyl)trimethylammonium bromide. researchgate.netwikipedia.org This process results in a polymer featuring a unique combination of functional groups: protonated primary amines on the polyallylamine backbone, quaternary ammonium groups from one of the side chains, and long, hydrophobic decyl groups from the other side chain. nih.govopenaccessjournals.com This intricate design allows for multiple binding interactions with bile acids, including both electrostatic attraction and hydrophobic interactions, and contributes to its higher potency. nih.govuc.ptopenaccessjournals.com The structure of colesevelam also results in a soft, gelatinous consistency in water, which differs from the sandy texture of older agents. uc.ptopenaccessjournals.com
Table 1: Comparison of Polymer Structures This table is interactive. You can sort and filter the data.
| Feature | This compound | Cholestyramine | Colesevelam |
|---|---|---|---|
| Polymer Backbone | Diethylenetriamine & Epichlorohydrin Copolymer | Styrene-Divinylbenzene Copolymer | Cross-linked Polyallylamine |
| Primary Amine Type | Secondary & Tertiary Amines | Quaternary Ammonium | Primary Amines, Quaternary Ammonium, & Hydrophobic Side Chains |
| Cross-linking Agent | Epichlorohydrin | Divinylbenzene | Epichlorohydrin |
| Binding Interaction | Primarily Ionic | Primarily Ionic | Ionic & Hydrophobic |
| pH Dependency | More pH-dependent | pH-independent (permanently charged) | Less pH-dependent |
Relative In Vitro Binding Affinities and Capacities
The structural differences among bile acid sequestrants directly translate to variations in their ability to bind bile acids. In vitro studies are crucial for comparing their intrinsic binding affinities (the strength of the interaction) and capacities (the total amount of bile acid that can be bound).
When comparing the two first-generation agents, studies indicate that cholestyramine possesses a higher sorption capacity for bile acids than colestipol. nih.gov The binding capacity of this compound is specified as binding between 1.1 and 1.6 milliequivalents of sodium cholate (B1235396) per gram of resin. drugfuture.com
The enhanced efficacy of colesevelam is partly due to its high affinity for a broader range of bile acids, including both dihydroxy and trihydroxy forms. researchgate.netnih.gov Specifically, for glycocholic acid, the major bile acid in humans, colesevelam binds significantly more tightly than cholestyramine, which in turn is more effective than colestipol. walshmedicalmedia.com In contrast, first-generation sequestrants exhibit a relatively poor affinity for trihydroxy bile acids compared to the more hydrophobic dihydroxy bile acids, which may limit their long-term clinical efficacy as the composition of the bile acid pool changes during therapy. uc.ptresearchgate.net The dissociation of bile acids from first-generation agents can also be more rapid, particularly for trihydroxy bile acids from cholestyramine. mdpi.com
Table 2: Relative In Vitro Bile Acid Binding Characteristics This table is interactive. You can sort and filter the data.
| Bile Acid Sequestrant | Relative Binding Affinity | Relative Binding Capacity | Key Binding Characteristics |
|---|---|---|---|
| Colestipol | Lower | Lower than Cholestyramine | Binds 1.1–1.6 mEq/g of sodium cholate. drugfuture.com Less effective at binding glycocholic acid than cholestyramine and colesevelam. walshmedicalmedia.com |
| Cholestyramine | Moderate | Higher than Colestipol | Has a higher sorption capacity than colestipol. nih.gov Binding is primarily through ionic linkages. nih.gov |
| Colesevelam | Highest | Highest | Binds bile acids with substantially higher affinity than first-generation agents. researchgate.netnih.gov High affinity for both dihydroxy and trihydroxy bile acids. researchgate.netnih.gov |
Distinct Mechanistic Aspects of Bile Acid Sequestrant Classes
While all bile acid sequestrants share the fundamental mechanism of interrupting the enterohepatic circulation of bile acids, their distinct chemical structures lead to different mechanistic behaviors and interaction profiles. wikipedia.orgnih.gov
The primary mechanism for all three agents involves binding negatively charged bile acids in the intestine through ionic interactions. nih.govnv.gov This forms an insoluble complex that is excreted in the feces. drugs.comfda.gov The resulting depletion of the bile acid pool stimulates the hepatic enzyme cholesterol 7α-hydroxylase, which increases the conversion of cholesterol into new bile acids. karger.comwikipedia.org This reduction in the intracellular cholesterol pool in the liver leads to the upregulation of LDL receptor expression on hepatocyte surfaces, which enhances the clearance of LDL cholesterol from the circulation. themedicalxchange.comkarger.com
First-Generation Sequestrants (Colestipol and Cholestyramine): The binding mechanism of these agents is predominantly charge-specific. nih.gov Their polymeric structures act as simple anion exchangers. fda.govnv.gov This non-specific binding can lead to interactions with other anionic molecules in the gut, including various drugs (e.g., warfarin, penicillin) and fat-soluble vitamins, potentially impairing their absorption. nih.govthemedicalxchange.com Furthermore, the binding efficacy of colestipol is more susceptible to changes in intestinal pH because its secondary and tertiary amines are not permanently charged, unlike the quaternary ammonium groups of cholestyramine. uc.pt
Second-Generation Sequestrants (Colesevelam): Colesevelam was specifically designed to optimize bile acid binding while minimizing off-target interactions. nih.gov Its unique structure, with a combination of amine types and hydrophobic side chains, allows for a dual binding mechanism involving both ionic and hydrophobic interactions. nih.govopenaccessjournals.com This multi-faceted approach provides a greater affinity and specificity for the amphipathic bile acid molecules. nih.gov The engineered structure of colesevelam results in significantly fewer interactions with co-administered drugs compared to cholestyramine and colestipol. nih.govthemedicalxchange.com Additionally, the polymer's ability to form a soft gel in the intestine is thought to contribute to better gastrointestinal tolerability. uc.ptopenaccessjournals.com
Q & A
Q. What is the structural and functional basis of colestipol hydrochloride as an anion-exchange resin?
this compound is a crosslinked copolymer of diethylenetriamine and epichlorohydrin, forming a high-molecular-weight, water-insoluble polymer. Its positively charged amine groups bind bile acids (anionic) in the intestine, forming insoluble complexes excreted via feces. This mechanism reduces enterohepatic recirculation of bile acids, forcing hepatic cholesterol conversion into bile acids, thereby lowering serum LDL cholesterol. Each gram binds 1.1–1.7 mEq of sodium cholate, standardized via pharmacopeial assays .
Q. How are pharmacopeial identification tests for this compound validated?
The United States Pharmacopeia (USP) specifies pyrolysis gas chromatography (GC) for identification, where this compound is pyrolyzed to generate characteristic volatile fragments. Standard preparation involves mixing with n-eicosane and chloroform to stabilize the resin. Infrared absorption (h197 Kit) is an alternative method, validated for specificity and reproducibility in distinguishing this compound from structurally similar resins .
Q. What methodological considerations apply to in vitro binding assays for this compound?
Binding capacity assays require suspending this compound in simulated intestinal fluid (pH 6.0–7.5) with sodium cholate. After agitation, unbound cholate is quantified via titration or spectrophotometry. The resin’s hygroscopic nature necessitates strict moisture control during preparation, and results must be normalized to dried substance weight to account for batch variability .
Advanced Research Questions
Q. How do experimental designs address contradictions in this compound’s effects on HDL cholesterol versus lipoprotein LpAI?
While this compound minimally increases HDL cholesterol, it significantly elevates LpAI, a HDL subfraction linked to cholesterol efflux. Studies use ultracentrifugation or immunoaffinity chromatography to isolate LpAI, followed by apolipoprotein A-I quantification. For example, a 7-year trial showed no HDL-C change but a 9% LpAI increase, suggesting antiatherogenic effects independent of traditional HDL metrics. Researchers must differentiate HDL subclasses to resolve apparent contradictions .
Q. What methodological challenges arise in studying this compound’s drug interactions?
this compound binds acidic drugs (e.g., warfarin, digoxin), altering bioavailability. To mitigate interference, staggered dosing (1-hour pre- or 4-hour post-colestipol) is recommended. In vitro binding assays (e.g., equilibrium dialysis) quantify drug-resin affinity, but physiological factors (pH, intestinal transit time) require validation in crossover pharmacokinetic studies. Notably, colestipol does not affect clofibrate or phenytoin levels, suggesting selective binding .
Q. How do combination therapies with nicotinic acid or statins enhance this compound’s efficacy in familial hypercholesterolemia?
In patients with heterozygous familial hypercholesterolemia, this compound (20 g/day) plus nicotinic acid (3 g/day) reduces LDL-C by 35–50%, surpassing monotherapy. Experimental designs use factorial ANOVA to assess additive effects, controlling for dietary variables. Statins inhibit hepatic cholesterol synthesis, complementing colestipol’s bile acid sequestration. Dose escalation requires monitoring for vitamin K deficiency (due to fat malabsorption) and myopathy (statin-related) .
Q. What analytical techniques resolve discrepancies in this compound’s long-term safety data?
Chronic use may reduce fat-soluble vitamins (A, D, E, K). Prothrombin time (PT/INR) assays detect vitamin K deficiency, while HPLC quantifies serum vitamin levels. Rodent studies (18-month exposure) show no carcinogenicity, but human trials lack sufficient duration. Researchers should integrate lipidomics (e.g., LC-MS for bile acid profiles) and histopathology to assess hepatic adaptation to prolonged bile acid loss .
Q. How do pharmacodynamic models explain this compound’s dose-response variability?
Nonlinear pharmacokinetics arise from saturation of bile acid binding sites. Population pharmacokinetic models incorporating fecal bile acid excretion rates and LDL receptor upregulation predict a plateau effect at ~30 g/day. Interindividual variability in bile acid synthesis (measured via 7α-hydroxy-4-cholesten-3-one serum levels) necessitates personalized dosing in genetic hypercholesterolemia subtypes .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
